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molecular formula C11H16O2S B8410366 3,5-Bis(hydroxymethyl)-1-(1-mercapto-1-methylethyl)benzene

3,5-Bis(hydroxymethyl)-1-(1-mercapto-1-methylethyl)benzene

Cat. No. B8410366
M. Wt: 212.31 g/mol
InChI Key: MBPDGESBYWXQHH-UHFFFAOYSA-N
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Patent
US08481042B2

Procedure details

A solution of 43 mg of 5-hydroxymethyl-1-(1-mercapto-1-methylethyl)-3-[(tert-butyl)dimethylsilanyloxymethyl]benzene in 1 ml of an acetic acid/THF/water (3/1/1) mixture is stirred at AT for 4.5 h and concentrated under RP, and then the residue is taken up in 3 ml of water. The pH of the aqueous phase is brought to 7 by addition of a 10% aqueous Na2CO3 solution and then the aqueous phase is extracted with AcOEt. The organic phase is dried over MgSO4 and concentrated under RP. 18 mg of 3,5-bis(hydroxymethyl)-1-(1-mercapto-1-methylethyl)benzene are thus obtained.
Name
5-hydroxymethyl-1-(1-mercapto-1-methylethyl)-3-[(tert-butyl)dimethylsilanyloxymethyl]benzene
Quantity
43 mg
Type
reactant
Reaction Step One
Name
acetic acid THF water
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:13](C(C)(C)C)[O:14][SiH](C)C)[CH:6]=[C:7]([C:9]([SH:12])([CH3:11])[CH3:10])[CH:8]=1>C(O)(=O)C.C1COCC1.O>[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([SH:12])([CH3:10])[CH3:11])[CH:6]=[C:5]([CH2:13][OH:14])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
5-hydroxymethyl-1-(1-mercapto-1-methylethyl)-3-[(tert-butyl)dimethylsilanyloxymethyl]benzene
Quantity
43 mg
Type
reactant
Smiles
OCC=1C=C(C=C(C1)C(C)(C)S)C(O[SiH](C)C)C(C)(C)C
Name
acetic acid THF water
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O.C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under RP
ADDITION
Type
ADDITION
Details
The pH of the aqueous phase is brought to 7 by addition of a 10% aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under RP

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=C(C1)CO)C(C)(C)S
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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